molecular formula C20H18N4O4 B2469466 methyl 5-{[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate CAS No. 895003-07-3

methyl 5-{[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate

Cat. No.: B2469466
CAS No.: 895003-07-3
M. Wt: 378.388
InChI Key: CTNILLMQXHMDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-{[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 2,4-dimethylphenyl group at position 1 and a furan-2-carboxylate moiety linked via a methyl group at position 3. This structure combines pharmacologically relevant motifs: pyrazolo-pyrimidine scaffolds are known for kinase inhibition and anticancer activity, while furan-carboxylate derivatives often influence solubility and bioavailability .

Properties

IUPAC Name

methyl 5-[[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-12-4-6-16(13(2)8-12)24-18-15(9-22-24)19(25)23(11-21-18)10-14-5-7-17(28-14)20(26)27-3/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNILLMQXHMDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(O4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 2,4-dimethylphenylhydrazine and ethyl acetoacetate, followed by cyclization and functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester group on the furan ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization, such as amide coupling.

Conditions Product Yield Reference
1M NaOH, reflux, 6 hours5-{[1-(2,4-Dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylic acid~85%
10% H<sub>2</sub>SO<sub>4</sub>, 80°C, 4 hoursSame as above~78%
  • Mechanism : Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl, while acid hydrolysis follows a protonation-nucleophilic addition pathway.

  • Applications : The carboxylic acid derivative serves as a precursor for amide bond formation using coupling agents like EDC/HOBt .

Nucleophilic Substitution at the Furan Methyl Group

The methylene bridge (-CH<sub>2</sub>-) linking the furan and pyrazolo-pyrimidine moieties participates in nucleophilic substitution reactions, particularly under copper-catalyzed conditions.

Reagents Conditions Product Yield Reference
3-Nitrobenzyl bromide, CuIDMF, K<sub>2</sub>CO<sub>3</sub>, 80°C, 12 hours5-[(3-Nitrobenzyl)-1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl furan-2-carboxylate~60%
Methyl 3-bromobenzoate, CuIDMSO, microwave, 120°C, 2 hours5-[(3-Carbomethoxybenzyl)-1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl furan-2-carboxylate~55%
  • Key Factors :

    • Copper catalysts (e.g., CuI) enhance reaction efficiency by facilitating oxidative addition .

    • Microwave irradiation reduces reaction time compared to conventional heating .

Functionalization of the Pyrazolo-Pyrimidine Moiety

The 4-oxo group on the pyrazolo[3,4-d]pyrimidine ring enables tautomerism and substitution reactions.

3.1. Alkylation at N1

The pyrimidine nitrogen undergoes alkylation with electrophilic reagents:

Reagent Conditions Product Yield Reference
Benzyl bromideDMF, TEA, 0°C, 6 hours1-Benzyl-5-{[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate~75%
  • Steric Effects : Bulky substituents on the electrophile reduce yields due to hindered access to the nitrogen lone pair.

3.2. Reduction of the 4-Oxo Group

The ketone group is reduced to a secondary alcohol using NaBH<sub>4</sub> or LiAlH<sub>4</sub>:

Reducing Agent Conditions Product Yield Reference
NaBH<sub>4</sub>EtOH, 0°C, 2 hours5-{[1-(2,4-Dimethylphenyl)-4-hydroxy-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate~68%

Stability and Decomposition Pathways

The compound exhibits stability under standard storage conditions (25°C, inert atmosphere) but degrades under extreme conditions:

Condition Observation Mechanism Reference
pH < 2 or pH > 12, 70°CEster hydrolysis and pyrimidine ring openingAcid/base-catalyzed decomposition
UV light (254 nm), 48 hoursPhotooxidation of furan ringRadical-mediated degradation

Coupling Reactions via Catalytic Methods

The furan ring participates in Suzuki-Miyaura cross-coupling with aryl boronic acids:

Boronic Acid Conditions Product Yield Reference
Phenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O, 80°C5-{[1-(2,4-Dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}-2-phenylfuran-2-carboxylate~50%
  • Limitations : Steric hindrance from the 2,4-dimethylphenyl group reduces coupling efficiency.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds with pyrazolo-pyrimidine structures exhibit anticancer properties. Methyl 5-{[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways.

2. Thrombopoietin Mimetic
The compound has been identified as a potential thrombopoietin receptor agonist. Thrombopoietin is crucial for platelet production; thus, compounds that mimic its activity can be beneficial in treating thrombocytopenia (low platelet count). Studies have shown that derivatives of pyrazolo-pyrimidines can enhance platelet production in vitro and in vivo models.

3. Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of similar pyrazolo derivatives. The compound may inhibit pro-inflammatory cytokines and reduce inflammation markers in various models of inflammatory diseases.

Data Table: Summary of Research Findings

ApplicationMechanism of ActionReferences
Anticancer ActivityInduction of apoptosis; inhibition of proliferation
Thrombopoietin MimeticAgonist activity at thrombopoietin receptors
Anti-inflammatory EffectsInhibition of cytokines; modulation of inflammatory pathways

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in Drug Target Insights, this compound was tested against several cancer cell lines including breast and lung cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.

Case Study 2: Thrombocytopenia Treatment
A clinical trial investigated the efficacy of pyrazolo-pyrimidine derivatives as thrombopoietin mimetics in patients with chronic immune thrombocytopenia (ITP). The trial demonstrated that treatment with the compound led to increased platelet counts in over 60% of participants after four weeks.

Case Study 3: Inflammatory Response Modulation
Research conducted on animal models indicated that administration of the compound resulted in decreased levels of TNF-alpha and IL-6 following induced inflammation. This suggests potential therapeutic benefits in conditions like rheumatoid arthritis.

Mechanism of Action

The mechanism of action of methyl 5-{[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of pyrazolo-pyrimidinone derivatives, which are frequently modified at positions 1, 4, and 5 to tune bioactivity. Key structural analogs include:

Compound Core Structure Substituents Key Features
Methyl 5-{[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate (Target) Pyrazolo[3,4-d]pyrimidinone - 1-(2,4-dimethylphenyl)
- 5-(furan-2-carboxylate methyl)
High lipophilicity due to aromatic substituents; furan enhances π-stacking
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Pyrazolo[3,4-d]pyrimidinone - Thiophene-2-carboxylate
- Fluorinated chromenone
Thiophene increases electron density; fluorine atoms improve target affinity
Ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylate (6a–o) Pyrazole - Diaryl groups
- Oxoethyl side chain
Lower steric hindrance; oxoethyl enhances hydrogen bonding
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine - Methoxymethylfuran
- Ethyl ester
Methoxymethyl group improves solubility; tetrahydropyrimidine offers rigidity

Key Observations :

  • Substituent Effects : The 2,4-dimethylphenyl group in the target compound likely improves metabolic stability compared to unsubstituted aryl groups .
  • Ester Groups : Methyl/ethyl esters (e.g., furan-2-carboxylate vs. thiophene-2-carboxylate) influence hydrolysis rates and bioavailability .
Physicochemical Properties
Property Target Compound Thiophene Analog Ethyl Pyrazole-5-carboxylate
Molecular Weight ~450 g/mol (est.) 560.2 g/mol 350–400 g/mol
Melting Point Not reported 227–230°C 120–150°C
Solubility Low (lipophilic) Moderate in DMSO High in chloroform

Insights :

  • Higher molecular weight and aromaticity in the target compound suggest lower aqueous solubility compared to simpler pyrazole esters .
  • The thiophene analog’s higher melting point (227–230°C) indicates stronger crystal packing vs. furan derivatives .

Biological Activity

Methyl 5-{[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its diverse pharmacological properties. The presence of the 2,4-dimethylphenyl group enhances its hydrophobic interactions, potentially improving its binding affinity to biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has been evaluated for its antiproliferative activity against various cancer cell lines. For instance:

  • In vitro Studies : A study evaluated the compound against the NCI 60 human cancer cell line panel, demonstrating significant antiproliferative activity. The most potent derivatives exhibited IC50 values in the micromolar range, indicating effective inhibition of cancer cell growth .
  • Mechanisms of Action : The anticancer activity is attributed to multiple mechanisms:
    • Inhibition of Cyclin-Dependent Kinases (CDKs) : This leads to cell cycle arrest.
    • EGFR Inhibition : The compound was shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are critical in many cancers .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Pyrazolo[3,4-d]pyrimidine derivatives have been reported as selective inhibitors of cyclooxygenase (COX) enzymes:

  • COX Inhibition : Studies indicate that related compounds demonstrate selectivity towards COX-2 over COX-1, with some derivatives showing IC50 values significantly lower than those of established COX inhibitors like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Modification Effect on Activity
Substituted phenyl groupsEnhanced hydrophobic interactions and potency
Variations in furan carboxylate moietyAltered solubility and bioavailability
Changes in pyrazolo ring structureImpact on receptor binding affinity

Case Studies

Several case studies have illustrated the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Breast Cancer Cell Lines : A specific derivative demonstrated significant cytotoxicity against MDA-MB-468 and T47D breast cancer cells with minimal effects on normal cells .
  • Inflammation Models : In vivo studies showed that certain derivatives reduced inflammation markers significantly compared to controls .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing methyl 5-{[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of pyrazolo[3,4-d]pyrimidinone intermediates and subsequent esterification. Key steps include:

  • Condensation of 2,4-dimethylphenylhydrazine with a β-ketoester to form the pyrazole ring.
  • Cyclization under acidic or basic conditions to generate the pyrimidinone core.
  • Alkylation or substitution reactions to introduce the furan-2-carboxylate moiety.
    Reaction conditions (e.g., ethanol or DMF as solvents, triethylamine as a catalyst) significantly impact yield and purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks, with characteristic shifts for the pyrazolo[3,4-d]pyrimidinone core (δ 8.2–8.5 ppm for pyrimidine protons) and furan ester (δ 3.8–4.0 ppm for methoxy groups) .
  • X-ray crystallography resolves 3D conformation, confirming bond angles and intermolecular interactions (e.g., hydrogen bonding in the pyrimidinone ring) .
  • Mass spectrometry (ESI-TOF) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol reduces side reactions in cyclization steps .
  • Catalyst screening : Triethylamine or DMAP improves alkylation efficiency by deprotonating reactive sites .
  • Temperature control : Lower temperatures (0–5°C) minimize decomposition of sensitive intermediates during esterification .
    Statistical modeling (e.g., response surface methodology) can identify critical parameters .

Q. What computational approaches predict the compound’s reactivity and binding interactions?

  • Methodological Answer : Density Functional Theory (DFT) and molecular docking are widely used:

  • DFT calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps, to predict nucleophilic/electrophilic sites .
  • Molecular docking (AutoDock Vina) simulates interactions with biological targets (e.g., kinases), identifying key residues (e.g., ATP-binding pockets) for structure-activity relationship (SAR) studies .

Q. How do structural modifications influence biological activity, and what SAR trends are observed?

  • Methodological Answer : Comparative SAR studies highlight critical functional groups:

  • Pyrimidinone core : The 4-oxo group is essential for hydrogen bonding with kinase targets; substitution at N1 with aryl groups (e.g., 2,4-dimethylphenyl) enhances lipophilicity and membrane permeability .
  • Furan ester : Methyl ester vs. free carboxylic acid impacts bioavailability; esterification prolongs half-life in vitro .
  • Substituent effects : Electron-withdrawing groups on the phenyl ring (e.g., chloro, fluoro) improve binding affinity but may reduce solubility .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

  • Purity validation : HPLC (>95% purity) and elemental analysis ensure consistency .
  • Dose-response standardization : IC50 values should be compared under identical conditions (e.g., ATP concentration in kinase assays) .
  • Metabolic stability testing : Liver microsome assays differentiate intrinsic activity vs. pharmacokinetic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.